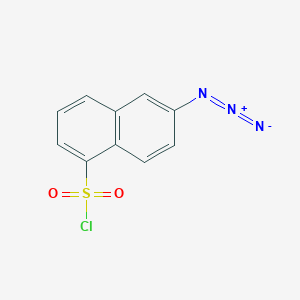

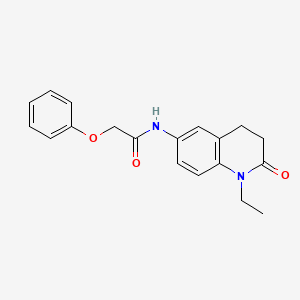

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a chemical that appears to be related to the quinoline family, which is known for its biological importance. Although the specific compound is not directly mentioned in the provided papers, the quinoline core is a common feature in medicinal chemistry due to its presence in numerous pharmacologically active compounds.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, a one-pot synthesis method for 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives has been developed. This method involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Although the exact synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the compound N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques could be used to analyze the molecular structure of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide as well.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can vary widely depending on the functional groups present. The provided papers do not detail reactions specific to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, but they do suggest that quinoline compounds can undergo various transformations, such as hydroxylation and cyclization . These reactions are crucial for the synthesis and modification of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the provided papers do not give specific details on the properties of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide, they do imply that such compounds are likely to have significant biological activity due to their structural complexity . The exact properties would need to be determined experimentally through methods such as solubility testing, melting point determination, and stability studies.

科学的研究の応用

Synthesis and Structural Analysis

- Studies have outlined the synthesis and structural analysis of related tetrahydroquinoline derivatives, emphasizing their role as intermediates in pharmaceutical development. For instance, the hydration of ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate leads to substituted cyanoacetamides, which are crucial for cyclization reactions in medicinal chemistry (Ukrainets et al., 2007). This process exemplifies the fundamental steps in synthesizing complex molecules for therapeutic purposes.

Pharmacological Intermediates

- Another significant application is the role of tetrahydroquinoline derivatives as key intermediates in the synthesis of selective kinase inhibitors, which are critical in the development of cancer therapies. The synthesis of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, for example, demonstrates a pathway to crafting compounds targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (EGFR-2), pivotal in cancer treatment strategies (Jiang et al., 2011).

Antioxidant and Biological Activity

- Research has also explored the antioxidant properties of ethoxyquin and its analogs, including tetrahydroquinoline variants, showcasing their potential in oxidative stress mitigation, a key factor in various diseases (Kumar et al., 2007). These findings could lead to new therapeutic agents that combat oxidative damage in cells.

Antimicrobial Agents

- The development of antimicrobial agents from tetrahydroquinoline derivatives is another area of interest. For instance, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have shown promising antimicrobial activity, indicating the potential for new treatments against resistant bacterial strains (Abdel-Mohsen, 2014).

Ocular Hypotensive Agents

- Additionally, tetrahydroquinoline analogs have been evaluated for their ocular hypotensive action, offering insights into novel treatments for conditions like glaucoma. Compounds based on the tetrahydroquinoline structure have demonstrated significant intraocular pressure reduction, underscoring their potential in ocular pharmacology (Pamulapati & Schoenwald, 2011).

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-21-17-10-9-15(12-14(17)8-11-19(21)23)20-18(22)13-24-16-6-4-3-5-7-16/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLALRJDXYRZWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

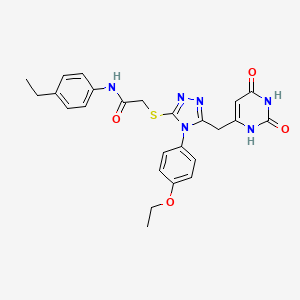

![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)

![N-[(2E)-1-[(4-Methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2549961.png)

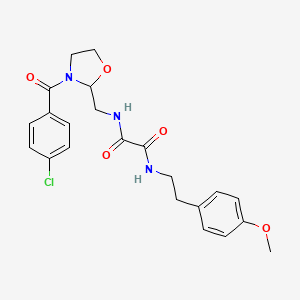

![N-[4-(acetylamino)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2549962.png)

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)

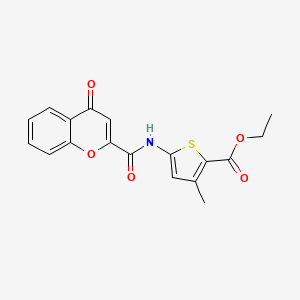

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)